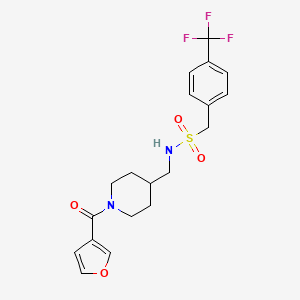

![molecular formula C22H30N2O3 B2996569 1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol CAS No. 866142-75-8](/img/structure/B2996569.png)

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

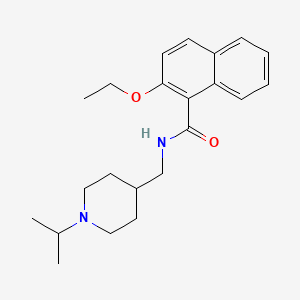

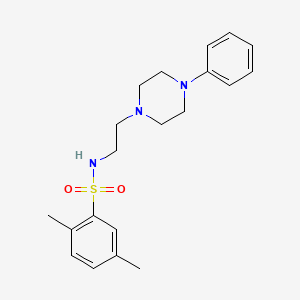

Recent methods for the synthesis of piperazine derivatives, which would include this compound, have been published between 2015 and 2020 . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C22H30N2O3. Its InChI code is 1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3 .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol has been explored in various scientific studies focusing on its synthesis and chemical properties. One study demonstrated the first catalytic enantioselective synthesis of a cocaine abuse therapeutic agent, highlighting the potential medical applications of related compounds through complex chemical synthesis processes (Forrat, Ramón, & Yus, 2007). Another research explored its NMR spectroscopic properties, providing complete NMR assignments using various techniques, which is crucial for understanding its chemical structure and interactions (Qin et al., 2005).

Pharmacological Potential

The compound's derivatives have been investigated for their pharmacological properties, including their affinity for alpha-adrenoceptors and alpha 1-adrenoceptor antagonistic properties. These studies are fundamental in drug development for treating various medical conditions, including cardiovascular diseases (Marona et al., 2011). Additionally, its potential in treating atrial fibrillation has been discussed, with ranolazine, a compound with a similar structure, showing promising results in pre-clinical and clinical studies (Hancox & Doggrell, 2010).

Chemical Modifications and New Compounds

Research has also focused on creating new compounds with similar structures, aiming to discover novel therapeutic agents. For instance, the synthesis and characterization of Ni(II) and Cu(II) complexes derived from novel phenolic Mannich bases related to this compound have been reported, indicating the versatility of its structure in forming complex compounds with potential industrial and pharmaceutical applications (Büyükkıdan & Özer, 2013).

Novel Therapeutic Discoveries

In the field of oncology, analogues of this compound have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the broad therapeutic potential of these chemical structures (Romero et al., 1994). Additionally, its role in the synthesis of potential antifungal compounds has been studied, demonstrating its importance in developing new antifungal agents with significant pharmacological properties (Volkova, Levshin, & Perlovich, 2020).

Mecanismo De Acción

As a selective alpha-1A adrenergic receptor antagonist, this compound works by blocking the action of adrenaline on smooth muscle in the prostate and the bladder neck, thus relaxing the muscles. This helps to relieve symptoms of BPH such as difficulty in beginning the flow of urine, weak stream, and the need to urinate frequently or urgently.

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-17-5-4-6-18(2)22(17)24-13-11-23(12-14-24)15-19(25)16-27-21-9-7-20(26-3)8-10-21/h4-10,19,25H,11-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLHTCYFPUSOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2996488.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2996495.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2996498.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2996499.png)

![7-Amino-1,3-dimethyl-2,4-dioxo-5-(3-pyridyl)-1,3-dihydropyridino[2,3-d]pyrimid ine-6-carbonitrile](/img/structure/B2996501.png)

![2-[(2-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2996506.png)

![(2E)-3-[4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B2996507.png)

![5-Chloro-6-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2996509.png)